molecular formula C9H10FNO3 B8179250 O-(4-Fluorophenyl)-L-serine

O-(4-Fluorophenyl)-L-serine

Cat. No.: B8179250
M. Wt: 199.18 g/mol
InChI Key: WJHNRDRCQDYEEE-QMMMGPOBSA-N
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Description

O-(4-Fluorophenyl)-L-serine is an organic compound that features an amino group, a fluorophenoxy group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluorophenyl)-L-serine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-2-amino-3-bromopropanoic acid.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorophenol reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluorophenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

O-(4-Fluorophenyl)-L-serine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Fluorophenyl)-L-serine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(4-chlorophenoxy)propanoic acid
  • (2S)-2-amino-3-(4-bromophenoxy)propanoic acid
  • (2S)-2-amino-3-(4-methylphenoxy)propanoic acid

Uniqueness

The presence of the fluorine atom in O-(4-Fluorophenyl)-L-serine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNRDRCQDYEEE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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